Cyanoacetohydrazide

Description

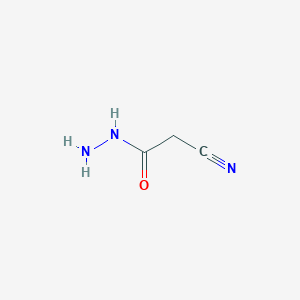

Structure

3D Structure

Properties

IUPAC Name |

2-cyanoacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHBOJANXDKUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046572 | |

| Record name | Cyacetacide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN ALCOHOL; VERY SOL IN WATER; PRACTICALLY INSOL IN ETHER | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

STOUT PRISMS FROM ALCOHOL | |

CAS No. |

140-87-4 | |

| Record name | Cyanoacetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyacetacide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoacetohydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyacetacide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyacetacide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYACETACIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40H59YCS67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

114.5-115 °C | |

| Record name | ACETIC ACID, CYANO-, HYDRAZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyanoacetohydrazide from Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyanoacetohydrazide from ethyl cyanoacetate. Cyanoacetohydrazide is a versatile precursor in the synthesis of various heterocyclic compounds, making it a valuable building block in medicinal chemistry and drug development.[1][2][3][4][5][6] This document details the reaction, experimental protocols, and key data associated with this synthesis.

Reaction Overview

The synthesis of cyanoacetohydrazide from ethyl cyanoacetate is a straightforward nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ethyl cyanoacetate. This is followed by the elimination of an ethanol molecule to yield the final product, cyanoacetohydrazide. The reaction is typically carried out in an alcohol-based solvent at reduced temperatures to control the reaction rate and minimize side products.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of cyanoacetohydrazide.

| Parameter | Value | Reference |

| Molecular Formula | C₃H₅N₃O | [7][8] |

| Molecular Weight | 99.09 g/mol | [7][8] |

| Melting Point | 108-110 °C | [9][10] |

| Typical Yield | ~90% | [1] |

| Appearance | White to light yellow crystalline powder | [8] |

| Purity | >97.0% | [8][9] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of cyanoacetohydrazide based on established literature procedures.[1][2][11]

3.1. Materials and Equipment

-

Ethyl cyanoacetate

-

Hydrazine hydrate (99%)

-

Ethanol or Methanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers

-

Recrystallization apparatus

3.2. Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1 equivalent) in ethanol (or methanol) at a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution of ethyl cyanoacetate using a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. A white precipitate of cyanoacetohydrazide will form.

-

Isolation of Product: Isolate the crude product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product in a desiccator or under vacuum to a constant weight.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from ethanol or methanol. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

4.1. Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the synthesis of cyanoacetohydrazide.

4.2. Experimental Workflow

The diagram below outlines the general workflow for the laboratory synthesis of cyanoacetohydrazide.

References

- 1. researchgate.net [researchgate.net]

- 2. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. researchgate.net [researchgate.net]

- 7. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyanoacetohydrazide | CymitQuimica [cymitquimica.com]

- 9. Cyanoacetohydrazide 140-87-4 | TCI AMERICA [tcichemicals.com]

- 10. Cyanoacetohydrazide | 140-87-4 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyanoacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide is a versatile bifunctional reagent that serves as a cornerstone in synthetic organic chemistry, particularly in the construction of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive hydrazide moiety, an active methylene group, and a nitrile function, makes it a valuable precursor for the synthesis of novel molecules with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of cyanoacetohydrazide, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in the development of compounds with biological activity.

Physicochemical Properties of Cyanoacetohydrazide

The fundamental physical and chemical properties of cyanoacetohydrazide are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅N₃O | [1] |

| Molecular Weight | 99.09 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 114-116 °C | [3] |

| Boiling Point | Decomposes upon strong heating | [1] |

| Solubility | Soluble in water and alcohols; sparingly soluble in ether. | [1] |

| pKa | pKa1: 2.34 (hydrazinium ion), pKa2: 11.17 (amide proton) | [2] |

Spectroscopic Data

| Spectrum | Key Peaks/Signals | Reference(s) |

| ¹H NMR | δ (ppm): ~3.4 (s, 2H, CH₂), ~4.2 (br s, 2H, NH₂), ~9.1 (br s, 1H, NH) | [4] |

| ¹³C NMR | δ (ppm): ~25 (CH₂), ~117 (CN), ~165 (C=O) | [5][6][7] |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~2260 (C≡N stretching), ~1650 (C=O stretching, Amide I) | [1][4] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 99. Key fragments may include loss of NH₂NH₂ (m/z 67) and loss of CONHNH₂ (m/z 58). | [1][8] |

Experimental Protocols

Detailed methodologies for the synthesis of cyanoacetohydrazide and its application in common synthetic transformations are provided below. These protocols are foundational for the use of this reagent in research and development.

Synthesis and Purification of Cyanoacetohydrazide

Reaction: The synthesis of cyanoacetohydrazide is typically achieved through the hydrazinolysis of ethyl cyanoacetate.[3][9]

Materials:

-

Ethyl cyanoacetate

-

Hydrazine hydrate (80-99%)

-

Ethanol

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), add ethyl cyanoacetate.

-

Slowly add an equimolar amount of hydrazine hydrate dropwise to the cooled and stirring ethyl cyanoacetate.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure cyanoacetohydrazide.

-

Dry the purified crystals under vacuum.

Knoevenagel Condensation with Aldehydes

Reaction: Cyanoacetohydrazide readily undergoes Knoevenagel condensation with various aldehydes in the presence of a basic catalyst to yield α,β-unsaturated cyanoacrylohydrazide derivatives.[10][11][12]

Materials:

-

Cyanoacetohydrazide

-

Aromatic or aliphatic aldehyde

-

Ethanol or water

-

Basic catalyst (e.g., piperidine, DBU)

Procedure:

-

Dissolve cyanoacetohydrazide and an equimolar amount of the aldehyde in ethanol or water in a round-bottom flask.

-

Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

-

Stir the reaction mixture at room temperature or with gentle heating for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

The product can be further purified by recrystallization if necessary.

Synthesis of Pyrazole Derivatives

Reaction: Cyanoacetohydrazide is a key building block for the synthesis of pyrazole heterocycles, often through reaction with 1,3-dicarbonyl compounds.[13][14][15]

Materials:

-

Cyanoacetohydrazide

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol or acetic acid

-

Acid or base catalyst (optional, depending on the substrate)

Procedure:

-

In a round-bottom flask, dissolve cyanoacetohydrazide and an equimolar amount of the 1,3-dicarbonyl compound in a suitable solvent like ethanol or glacial acetic acid.

-

The reaction may be catalyzed by a few drops of a mineral acid (e.g., HCl) or a base (e.g., piperidine).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, the solvent may be removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent.

Role in Drug Development and Biological Activity

Cyanoacetohydrazide itself is not a therapeutic agent, but it is a critical starting material for the synthesis of a wide range of heterocyclic compounds that have demonstrated promising biological activities. The resulting molecules, particularly pyrazole and hydrazide-hydrazone derivatives, have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[16][17][18][19]

Anticancer Activity of Derivatives

Numerous studies have reported the synthesis of novel compounds derived from cyanoacetohydrazide with significant in vitro cytotoxicity against various cancer cell lines.[4][20][21] The mechanisms of action for these derivatives are diverse and appear to be dependent on the specific heterocyclic scaffold and its substitutions.

Some hydrazide-hydrazone derivatives have been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway.[17][22] This can involve the inhibition of anti-apoptotic proteins of the Bcl-2 family, leading to the release of cytochrome c and subsequent activation of caspases.[17][22]

Pyrazole derivatives synthesized from cyanoacetohydrazide have been identified as inhibitors of various kinases and other crucial cellular targets.[16] These targets can include tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs), all of which are pivotal in cancer cell proliferation and survival.[16]

While specific signaling pathways directly modulated by cyanoacetohydrazide are not extensively documented, the activities of its derivatives suggest that they can interfere with key cancer-related pathways such as:

-

Apoptosis Pathways: Through modulation of Bcl-2 family proteins and caspase activation.

-

Cell Cycle Regulation: By inhibiting CDKs, leading to cell cycle arrest.

-

Proliferation Signaling: Through inhibition of receptor tyrosine kinases like EGFR.

It is important to note that the precise signaling pathways affected are highly dependent on the final structure of the synthesized molecule. Further research is required to elucidate the specific molecular targets of simpler cyanoacetohydrazide derivatives.

Conclusion

Cyanoacetohydrazide is a reagent of considerable importance in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex molecular architectures. The straightforward experimental protocols for its synthesis and derivatization allow for the accessible production of a wide range of heterocyclic compounds. The demonstrated biological activities of these derivatives, particularly in the realm of anticancer research, underscore the continued relevance of cyanoacetohydrazide as a key building block in the quest for novel therapeutic agents. Future investigations into the specific mechanisms of action and signaling pathways modulated by its simpler derivatives will undoubtedly open new avenues for drug discovery and development.

References

- 1. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 12. THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole synthesis [organic-chemistry.org]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

A Technical Guide to Cyanoacetohydrazide: Properties, Synthesis, and Applications in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoacetohydrazide (CAS No. 140-87-4) is a versatile organic compound that serves as a crucial building block in synthetic and medicinal chemistry.[1] Characterized by the presence of a hydrazide and a cyano group, it exhibits a unique reactivity profile that makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds.[2] These synthesized heterocycles often display significant biological activities, positioning cyanoacetohydrazide as a molecule of interest in drug discovery and development.[3][4] This guide provides a comprehensive overview of its chemical properties, molecular structure, synthesis, and its utility in the construction of pharmacologically relevant scaffolds.

Physicochemical and Structural Data

Cyanoacetohydrazide is typically a white to off-white crystalline solid.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 140-87-4 | [1][5][6] |

| Molecular Formula | C3H5N3O | [1][5][6] |

| Molecular Weight | 99.09 g/mol | [5][6][7] |

| Melting Point | 108-110 °C | [6][8] |

| Boiling Point | 185.55°C (estimate) | [6][8] |

| Solubility | Soluble in water and alcohols. DMSO: 150 mg/mL | [1][6] |

| pKa | pK1: 2.34; pK2: 11.17 (at 25°C) | [6][8] |

| Appearance | White to light orange powder/crystal | [1][6] |

Molecular Structure

The molecular structure of cyanoacetohydrazide is presented below, along with various representations.

-

Linear Formula : NCCH2CONHNH2

-

SMILES : C(C#N)C(=O)NN[7]

-

InChI : InChI=1S/C3H5N3O/c4-2-1-3(7)6-5/h1,5H2,(H,6,7)[7]

Applications in Drug Development and Heterocyclic Synthesis

Cyanoacetohydrazide's significance in drug development stems from its role as a versatile precursor for synthesizing diverse heterocyclic compounds.[2] Heterocyclic scaffolds are core components of many approved drugs. The reactivity of cyanoacetohydrazide, with its multiple nucleophilic and electrophilic centers, allows for the construction of five-, six-, seven-, and even eight-membered rings, as well as fused heterocyclic systems.[2][4]

The resulting heterocyclic compounds, such as pyrazoles, pyridines, thiazoles, oxadiazoles, and thiophenes, have demonstrated a broad spectrum of biological activities, including:

Notably, cyanoacetohydrazide itself has been investigated as an anti-tuberculosis drug.[8]

Experimental Protocols

The following sections detail common experimental procedures involving cyanoacetohydrazide.

Synthesis of Cyanoacetohydrazide

A standard method for the synthesis of cyanoacetohydrazide involves the reaction of an alkyl cyanoacetate with hydrazine hydrate.[3]

Methodology:

-

Ethyl cyanoacetate is dissolved in a suitable solvent, such as methanol, and the solution is cooled in an ice bath.[3]

-

Hydrazine hydrate is added dropwise to the cooled solution while maintaining the temperature.[3]

-

After the addition is complete, the reaction mixture is stirred for a specified period, allowing the reaction to proceed to completion.

-

The resulting solid product, cyanoacetohydrazide, is then collected by filtration, washed, and can be further purified by recrystallization from a solvent like ethanol.[6]

Synthesis of a Pyrazole Derivative using Cyanoacetohydrazide

This protocol illustrates the use of cyanoacetohydrazide in the synthesis of a pyrazole derivative, a common heterocyclic core in medicinal chemistry.[9]

Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone:

-

Cyanoacetylhydrazine (1) is reacted with chloroacetyl chloride (2) in a solvent like 1,4-dioxane to produce N'-(2-chloroacetyl)-2-cyanoacetohydrazide (3).[9]

-

This intermediate (3) then undergoes cyclization to yield 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone.[9]

-

The reaction mixture is cooled and then poured onto crushed ice, often with the addition of a few drops of hydrochloric acid.[9]

-

The solid product that forms is collected by filtration and can be purified by crystallization from ethanol.[9]

Visualizing Synthetic Pathways

The following diagrams illustrate the general reactivity of cyanoacetohydrazide and a typical experimental workflow for its use in heterocyclic synthesis.

Caption: Reactivity map of cyanoacetohydrazide's functional groups.

Caption: A generalized workflow for synthesizing heterocycles.

References

- 1. CAS 140-87-4: Cyanoacetohydrazide | CymitQuimica [cymitquimica.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Cyanoacetohydrazide | 140-87-4 [chemicalbook.com]

- 7. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CYANOACETOHYDRAZIDE [chembk.com]

- 9. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Cyanoacetohydrazide in Common Organic Solvents

Introduction

Cyanoacetohydrazide is a versatile organic compound characterized by a hydrazide and a cyano group. This small, polar molecule is a valuable building block in the synthesis of various heterocyclic compounds, some of which have shown potential as antitumor and antimicrobial agents. A thorough understanding of its solubility in common organic solvents is crucial for its application in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility of cyanoacetohydrazide, including quantitative data where available, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. Cyanoacetohydrazide (NH₂NHC(O)CH₂C≡N) is a polar molecule due to the presence of the cyano (-C≡N) and hydrazide (-CONHNH₂) functional groups, which are capable of hydrogen bonding. Its solubility is therefore expected to be higher in polar solvents.

Quantitative Solubility Data

While comprehensive quantitative solubility data for cyanoacetohydrazide across a wide range of organic solvents is not extensively documented in publicly available literature, the following table summarizes the available quantitative and qualitative information.

| Solvent | Solvent Type | Solubility (at ambient temperature unless specified) | Citation |

| Water | Polar Protic | Very Soluble; 100 mg/mL (with ultrasonic and warming to 60°C) | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 150 mg/mL; 100 mg/mL (with ultrasonic) | [1] |

| Alcohol (general) | Polar Protic | Soluble | [2][3] |

| Ether (general) | Non-polar | Practically Insoluble | [2][3] |

| Methanol | Polar Protic | Noted to have exceptional solubility | [4] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Mixed | ≥ 2.5 mg/mL | [5] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Mixed | ≥ 2.5 mg/mL | [5] |

| 10% DMSO / 90% Corn Oil | Mixed | ≥ 2.5 mg/mL | [5] |

Note: The mixed solvent systems are complex and represent specific formulation conditions rather than intrinsic solubility in a single solvent.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of cyanoacetohydrazide in a given organic solvent. This method, known as the shake-flask method, is a standard approach for generating reliable solubility data.

Materials:

-

Cyanoacetohydrazide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Thermostatically controlled water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a validated spectrophotometric method for quantification.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of cyanoacetohydrazide to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in a thermostatically controlled water bath at the same temperature for at least 24 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic, undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of cyanoacetohydrazide of known concentrations.

-

Determine the concentration of cyanoacetohydrazide in the diluted samples by comparing their response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of cyanoacetohydrazide.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

Cyanoacetohydrazide exhibits solubility characteristics typical of a small, polar organic molecule, showing high solubility in polar solvents like water and alcohols, and poor solubility in non-polar solvents such as ether. While detailed quantitative data is limited, the provided information and experimental protocol offer a solid foundation for researchers and drug development professionals working with this compound. The described shake-flask method is a reliable approach to generate precise solubility data in any solvent of interest, which is essential for optimizing reaction conditions, purification processes, and formulation strategies.

References

Spectroscopic Profile of Cyanoacetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyanoacetohydrazide (CAS No: 140-87-4), a versatile building block in the synthesis of various heterocyclic compounds with significant pharmacological potential. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for cyanoacetohydrazide is C₃H₅N₃O, with a molecular weight of approximately 99.09 g/mol .[1][2] The spectroscopic data presented below has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of cyanoacetohydrazide.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | Singlet | 2H | CH₂ (Methylene protons) |

| ~4.2 | Broad Singlet | 2H | NH₂ (Hydrazide protons) |

| ~9.2 | Broad Singlet | 1H | NH (Hydrazide proton) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~25.0 | CH₂ (Methylene carbon) |

| ~116.0 | CN (Nitrile carbon) |

| ~165.0 | C=O (Carbonyl carbon) |

Infrared (IR) Spectroscopy

The IR spectrum of cyanoacetohydrazide reveals the presence of its key functional groups. The data below corresponds to analysis performed using the KBr pellet method.[1]

Significant IR Absorption Peaks

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3300 - 3400 | N-H stretch | Amine (NH₂) |

| ~3200 | N-H stretch | Amide (NH) |

| ~2260 | C≡N stretch | Nitrile |

| ~1670 | C=O stretch | Amide I |

| ~1600 | N-H bend | Amine |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of cyanoacetohydrazide results in fragmentation of the molecule, providing a characteristic fingerprint.

Key Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |

| 99 | Moderate | [M]⁺ (Molecular Ion) |

| 68 | Moderate | [M - NH₂NH]⁺ |

| 41 | High | [CH₂CN]⁺ |

| 32 | High | [NH₂NH₂]⁺ |

| 31 | High | [NH₂NH]⁺ |

Note: The NIST Mass Spectrometry Data Center provides fragmentation patterns where the top peaks are observed at m/z 31, 32, and 40.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A standard NMR spectrometer, such as a 400 MHz instrument, is suitable for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Weigh approximately 5-10 mg of cyanoacetohydrazide.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for hydrazides due to the exchangeable nature of the NH and NH₂ protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Temperature: Ambient probe temperature (e.g., 298 K).

-

Sweep Width: Typically -2 to 12 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Temperature: Ambient probe temperature (e.g., 298 K).

-

Sweep Width: Typically 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: TMS at 0 ppm or the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy Protocol (KBr Pellet Method)

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of cyanoacetohydrazide with approximately 100-200 mg of the dried KBr powder.[3][4] The mixture should be homogenous.

-

Transfer the powdered mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[4][5]

FTIR Acquisition Parameters:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a pure KBr pellet or an empty sample chamber should be collected prior to sample analysis.

Mass Spectrometry Protocol (Electron Ionization)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Preparation:

-

For analysis via a direct insertion probe, a small amount of the solid cyanoacetohydrazide is placed in a capillary tube.

-

If using GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

EI-MS Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns for library matching.[6][7]

-

Ion Source Temperature: Typically 200-250 °C to ensure volatilization of the sample.

-

Mass Range: Scan from m/z 30 to 200 to cover the molecular ion and expected fragments.

-

Vacuum: The analysis is performed under high vacuum to prevent ion-molecule reactions.[7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of cyanoacetohydrazide.

Caption: Workflow for Spectroscopic Analysis of Cyanoacetohydrazide.

References

- 1. Cyanoacetic acid hydrazide | C3H5N3O | CID 8820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyacetacide [webbook.nist.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. azom.com [azom.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Thermal Stability and Decomposition of Cyanoacetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetohydrazide (C₃H₅N₃O) is a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmacological activities. Understanding its thermal stability and decomposition characteristics is paramount for safe handling, storage, and application in drug development and other chemical processes. This technical guide provides an in-depth analysis of the thermal behavior of cyanoacetohydrazide, including its decomposition pathway and the identification of volatile products. The information presented herein is compiled from existing literature on cyanoacetohydrazide and related hydrazide derivatives, offering a comprehensive overview for researchers and professionals in the field.

Introduction

Cyanoacetohydrazide is a white to off-white crystalline solid that is soluble in polar solvents like water and alcohols. Its reactivity, stemming from the presence of a hydrazide and a cyano group, makes it a valuable building block in organic synthesis. However, literature suggests that cyanoacetohydrazide is thermally sensitive and can decompose rapidly upon heating, potentially leading to the release of toxic gases. This guide aims to provide a detailed understanding of its thermal properties to ensure safe laboratory and industrial practices.

Physicochemical and Hazardous Properties

A summary of the key physicochemical and hazardous properties of cyanoacetohydrazide is presented in Table 1. It is classified as toxic if swallowed and can cause skin and eye irritation.[1][2][3][4][5] Upon heating to decomposition, it is known to emit toxic fumes of nitrogen oxides and cyanides.[2]

Table 1: Physicochemical and Hazard Information for Cyanoacetohydrazide

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃O | [2] |

| Molecular Weight | 99.09 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 114.5-115 °C | [2] |

| Solubility | Soluble in water and alcohol; practically insoluble in ether. | [2] |

| Hazard Statements | Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][3][4][5] |

| Decomposition | Rapidly decomposes by heat, emitting toxic fumes of nitrogen oxides and cyanides. | [2] |

Thermal Analysis

Expected Thermal Decomposition Profile

Based on studies of similar acetohydrazide derivatives, the thermal decomposition of cyanoacetohydrazide in an inert atmosphere is expected to be a multi-stage process.[1] An initial endothermic event corresponding to melting would be observed, followed by exothermic decomposition at higher temperatures.

Table 2: Expected Thermal Decomposition Data for Cyanoacetohydrazide (Illustrative)

| Parameter | Expected Value Range | Technique |

| Melting Point (T_onset) | 110 - 115 °C | DSC |

| Decomposition Onset (T_onset) | > 120 °C | DSC/TGA |

| Decomposition Peak (T_peak) | 150 - 250 °C | DSC |

| Mass Loss (Total) | > 95% | TGA |

| Enthalpy of Decomposition (ΔH_d) | Highly Exothermic | DSC |

Note: The values in this table are illustrative and based on general knowledge of similar compounds. Actual experimental values may vary.

Experimental Protocols

The following are detailed, generalized methodologies for conducting DSC and TGA analyses on organic compounds like cyanoacetohydrazide.

3.2.1. Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 1-5 mg of cyanoacetohydrazide into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 300 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset and peak temperatures for melting and decomposition events, and calculate the enthalpy changes (ΔH) by integrating the peak areas.

3.2.2. Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of cyanoacetohydrazide into a ceramic or aluminum TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA balance.

-

Atmosphere: Purge the TGA furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a stable starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: Record the sample mass as a function of temperature. Determine the onset and completion temperatures of decomposition stages and the corresponding percentage mass loss.

Decomposition Pathway and Products

The thermal decomposition of cyanoacetohydrazide is anticipated to proceed through a complex radical mechanism. Analysis of related fused triazinylacetohydrazides by TG-FTIR suggests that under inert conditions, the decomposition involves the cleavage of C-N and N-N bonds.[1]

Proposed Decomposition Mechanism

The decomposition is likely initiated by the cleavage of the weakest bond in the molecule, the N-N bond, to form radical intermediates. These highly reactive species can then undergo a series of subsequent reactions, leading to the formation of stable volatile products.

Identification of Volatile Decomposition Products

Based on TG-FTIR studies of analogous compounds, the primary volatile products expected from the thermal decomposition of cyanoacetohydrazide in an inert atmosphere are summarized in Table 3.[1]

Table 3: Expected Volatile Decomposition Products of Cyanoacetohydrazide

| Product | Chemical Formula |

| Ammonia | NH₃ |

| Hydrogen Cyanide | HCN |

| Isocyanic Acid | HNCO |

| Carbon Dioxide | CO₂ |

| Carbon Monoxide | CO |

| Water | H₂O |

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for the thermal analysis of cyanoacetohydrazide using DSC and TGA.

Proposed High-Level Decomposition Pathway

This diagram illustrates a simplified, high-level proposed decomposition pathway for cyanoacetohydrazide.

Safety and Handling Recommendations

Given its thermal instability and the toxic nature of its decomposition products, the following safety precautions are recommended when handling cyanoacetohydrazide, especially at elevated temperatures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize exposure to dust and potential decomposition gases.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Avoid Ignition Sources: Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

-

Thermal Analysis: When performing thermal analysis, ensure the instrumentation is properly vented and that the experiment is conducted on a small scale.

Conclusion

Cyanoacetohydrazide is a thermally sensitive compound that requires careful handling. While specific quantitative thermal analysis data is not widely published, this guide provides a comprehensive overview of its expected thermal behavior, decomposition pathway, and the nature of its volatile decomposition products based on the analysis of structurally similar compounds. The detailed experimental protocols and safety recommendations provided herein are intended to assist researchers, scientists, and drug development professionals in the safe and effective use of this important chemical intermediate. Further experimental studies are warranted to precisely quantify the thermal stability and decomposition kinetics of cyanoacetohydrazide.

References

- 1. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Journal of Thermal Analysis and Calorimetry (Springer Science+Business Media) | 24187 Publications | 160972 Citations | Top authors | Related journals [scispace.com]

- 5. researcher.life [researcher.life]

- 6. researchgate.net [researchgate.net]

The Versatile Chemistry of Cyanoacetohydrazide: A Technical Guide to its Reactive Sites and Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Cyanoacetohydrazide is a highly versatile and reactive organic compound that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2] Its unique molecular architecture, featuring multiple functional groups with distinct electronic properties, provides a rich landscape for chemical transformations. This technical guide offers an in-depth exploration of the reactive sites and functional groups of cyanoacetohydrazide, complete with quantitative data, detailed experimental protocols, and visual representations of its reaction pathways.

Core Functional Groups and Reactive Centers

Cyanoacetohydrazide possesses five key reactive sites that dictate its chemical behavior: the cyano group (-C≡N), the active methylene group (-CH₂-), the carbonyl group (C=O), the amido group (-NH-), and the hydrazino group (-NH₂).[3] The molecule's ability to act as both a nucleophile and an electrophile makes it a valuable precursor for constructing diverse molecular scaffolds.[1][4]

The nucleophilic character is primarily attributed to the terminal nitrogen of the hydrazino group and the carbanion generated from the active methylene group in the presence of a base.[1][5] Conversely, the electrophilic sites are the carbonyl carbon and the carbon atom of the nitrile group.[1] The interplay of these reactive centers allows for a variety of cyclization and condensation reactions.

Spectroscopic Characterization

The structural features of cyanoacetohydrazide can be unequivocally identified through spectroscopic techniques. The following tables summarize the characteristic infrared (IR) absorption frequencies, and ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts for its principal functional groups.

Table 1: Infrared (IR) Spectral Data of Cyanoacetohydrazide [6][7]

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide & Hydrazine) | Stretching | 3200 - 3400 | Medium-Strong, Broad |

| C-H (Methylene) | Stretching | 2850 - 3000 | Medium |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1530 - 1570 | Medium |

Table 2: ¹H NMR Spectral Data of Cyanoacetohydrazide (in DMSO-d₆) [8][9]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH₂ (Hydrazine) | ~4.3 | Broad Singlet | 2H |

| -CH₂- (Methylene) | ~3.4 | Singlet | 2H |

| -NH- (Amide) | ~9.5 | Broad Singlet | 1H |

Table 3: ¹³C NMR Spectral Data of Cyanoacetohydrazide (in DMSO-d₆) [10][11][12]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 |

| C≡N (Nitrile) | ~117 |

| -CH₂- (Methylene) | ~25 |

Key Reactions and Experimental Protocols

The multifunctionality of cyanoacetohydrazide enables its participation in a variety of synthetic transformations, most notably in the construction of five- and six-membered heterocyclic rings. Two of the most important reactions are the synthesis of pyrazoles and the Knoevenagel condensation.

Synthesis of Pyrazole Derivatives

The reaction of cyanoacetohydrazide with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of highly functionalized pyrazoles. The hydrazino group of cyanoacetohydrazide acts as a binucleophile, reacting with the two carbonyl groups of the dicarbonyl compound to form the pyrazole ring.

Experimental Protocol: Synthesis of 1-Cyanoacetyl-3,5-dimethylpyrazole [3]

-

Reaction Setup: In a suitable flask, dissolve cyanoacetohydrazide (1 mmol) in water.

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid.

-

Reagent Addition: To this solution, add acetylacetone (1 mmol) slowly at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the product precipitates out of the solution. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 1-cyanoacetyl-3,5-dimethylpyrazole.

Knoevenagel Condensation

The active methylene group of cyanoacetohydrazide is sufficiently acidic to participate in Knoevenagel condensation reactions with aldehydes and ketones.[6] This reaction is a powerful tool for carbon-carbon bond formation and leads to the synthesis of α,β-unsaturated cyanoacrylohydrazides, which are versatile intermediates for further synthetic elaborations.

Experimental Protocol: General Procedure for Knoevenagel Condensation [13][14]

-

Reaction Setup: Dissolve cyanoacetohydrazide (1 equivalent) and the carbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, toluene).

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

-

Reaction Conditions: Stir the mixture at room temperature or under reflux, depending on the reactivity of the substrates.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a cold solvent and purify by recrystallization.

General Workflow for Heterocyclic Synthesis

The versatility of cyanoacetohydrazide allows for a general and adaptable workflow for the synthesis of a multitude of heterocyclic systems. The specific reaction pathway is dictated by the choice of co-reactants and reaction conditions.

Conclusion

Cyanoacetohydrazide is a cornerstone reagent in synthetic organic and medicinal chemistry. Its multiple, readily accessible reactive sites provide a powerful platform for the efficient construction of complex heterocyclic molecules. A thorough understanding of the reactivity of its functional groups, supported by robust spectroscopic characterization and well-defined experimental protocols, is essential for leveraging its full synthetic potential in the discovery and development of new therapeutic agents.

References

- 1. Knoevenagel Condensation [organic-chemistry.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. jk-sci.com [jk-sci.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 10. web.pdx.edu [web.pdx.edu]

- 11. csustan.edu [csustan.edu]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Cyanoacetohydrazides in Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

The Synthesis of Cyanoacetohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanoacetohydrazide is a versatile and highly reactive intermediate of significant interest in medicinal chemistry and drug development. Its unique molecular structure, featuring a cyano group, an active methylene group, and a hydrazide moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of cyanoacetohydrazide, with a focus on the prevalent and historically significant method of reacting ethyl cyanoacetate with hydrazine hydrate. Detailed experimental protocols, a comparative analysis of reaction conditions, and a mechanistic elucidation are presented to serve as a comprehensive resource for researchers in the field.

Discovery and Historical Perspective

The first synthesis of cyanoacetohydrazide is credited to Rothenburg in 1894 , who reported its formation from the reaction of ethyl cyanoacetate and hydrazine hydrate. This initial discovery laid the groundwork for the utilization of cyanoacetohydrazide as a key building block in organic synthesis. Subsequent work by Darapsky and Hillers in 1915 further solidified the understanding of this compound and its reactivity. Historically, the synthesis has been achieved by boiling ethyl or methyl cyanoacetate with hydrazine hydrate in an alcohol-based solvent. Over the decades, this fundamental method has been refined, but the core reaction remains the most common and efficient route to obtaining this important chemical intermediate.

Core Synthesis Methodology

The primary and most widely employed method for the synthesis of cyanoacetohydrazide is the reaction of ethyl cyanoacetate with hydrazine hydrate . This reaction is a classic example of a nucleophilic acyl substitution at the ester carbonyl group.

Reaction Mechanism

The synthesis of cyanoacetohydrazide from ethyl cyanoacetate and hydrazine hydrate proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the terminal nitrogen atom of hydrazine hydrate on the electrophilic carbonyl carbon of ethyl cyanoacetate. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an ethoxide ion (a good leaving group) and the formation of the stable cyanoacetohydrazide product.

Quantitative Data on Synthesis

The yield of cyanoacetohydrazide is influenced by several factors, including the choice of solvent, reaction temperature, and reaction time. While ethanol is the most commonly reported solvent, other alcohols and polar aprotic solvents have also been utilized. The reaction is typically conducted at low temperatures to control its exothermic nature.

| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Ethanol | 0 | 1 | 89.91 | [1] |

| Methanol | Ice-cooled | Not specified | Not specified | [2] |

| Ethanol | 5 | Not specified | Not specified | [1] |

| Dioxane | Reflux | 2 | Not specified | |

| Ethanol | Not specified | Not specified | Good | [3] |

Note: The table is compiled from various sources. "Not specified" indicates that the specific parameter was not mentioned in the cited literature.

Detailed Experimental Protocol

This section provides a detailed methodology for a high-yield synthesis of cyanoacetohydrazide.

Materials and Equipment:

-

Ethyl cyanoacetate (1 equivalent)

-

Hydrazine hydrate (99%, 1 equivalent)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beaker

-

Methanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate in anhydrous ethanol.

-

Cool the flask in an ice bath to bring the temperature of the solution to 0°C.

-

Carefully add hydrazine hydrate dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5°C.[1]

-

After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.[1]

-

A white crystalline precipitate of cyanoacetohydrazide will form.

-

Collect the product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the product in a desiccator or under vacuum to obtain pure cyanoacetohydrazide.

Expected Yield: Approximately 89.91%.[1]

Applications in Drug Development

Cyanoacetohydrazide is a cornerstone in the synthesis of a multitude of heterocyclic compounds, many of which exhibit significant biological activities. Its ability to undergo cyclization and condensation reactions makes it a valuable starting material for the preparation of:

-

Pyrazoles: Known for their anti-inflammatory, analgesic, and antimicrobial properties.

-

Pyridines: A fundamental scaffold in many approved drugs.

-

Thiadiazoles and Oxadiazoles: Investigated for their anticancer and antimicrobial potential.

-

Fused Heterocyclic Systems: Leading to the development of novel compounds with complex pharmacological profiles.

The versatility of cyanoacetohydrazide continues to be explored by medicinal chemists for the discovery of new therapeutic agents.

Conclusion

The synthesis of cyanoacetohydrazide, a process with a rich history dating back to the late 19th century, remains a fundamental and highly efficient reaction in organic and medicinal chemistry. The reaction of ethyl cyanoacetate with hydrazine hydrate provides a reliable and high-yielding route to this invaluable chemical intermediate. This guide has provided a comprehensive overview of its history, a detailed experimental protocol, and an analysis of the reaction mechanism, intended to equip researchers with the necessary knowledge to effectively synthesize and utilize this versatile compound in their drug discovery and development endeavors.

References

The Versatility of Cyanoacetohydrazide: A Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyanoacetohydrazide, a seemingly simple organic molecule, has emerged as a powerhouse in the field of medicinal chemistry. Its unique trifecta of reactive sites—an active methylene group, a cyano group, and a hydrazide moiety—renders it an exceptionally versatile building block for the synthesis of a diverse array of heterocyclic compounds. These resulting scaffolds have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the applications of cyanoacetohydrazide in drug discovery, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

The Synthetic Powerhouse: A Hub for Heterocyclic Chemistry

The true strength of cyanoacetohydrazide lies in its ability to serve as a precursor for a multitude of heterocyclic systems.[1][2] The reactive centers within the molecule can participate in a variety of cyclization and condensation reactions, leading to the formation of pyridines, pyrazoles, thiazoles, coumarins, and many other pharmacologically relevant scaffolds.[1][3] This synthetic accessibility allows for the rapid generation of compound libraries for high-throughput screening and lead optimization.

A general workflow for the utilization of cyanoacetohydrazide in drug discovery begins with its reaction with various electrophiles and nucleophiles to generate an intermediate, which then undergoes cyclization to form the desired heterocyclic core. Subsequent functionalization and derivatization can then be performed to fine-tune the compound's biological activity.

Anticancer Applications: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the development of cyanoacetohydrazide-based compounds as anticancer agents. These derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The pyrazole scaffold, in particular, has been a frequent focus of these efforts.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| 12a (a pyrano[2,3-d]pyrimidine derivative) | MCF-7 (Breast) | >50 | [4] |

| NCI-H460 (Lung) | 35.1 | [4] | |

| SF-268 (CNS) | 44.2 | [4] | |

| 18a (a thiazole derivative) | MCF-7 (Breast) | 25.3 | [4] |

| NCI-H460 (Lung) | 28.1 | [4] | |

| SF-268 (CNS) | 31.2 | [4] | |

| 18c (a thiazole derivative) | MCF-7 (Breast) | 33.1 | [4] |

| NCI-H460 (Lung) | 41.2 | [4] | |

| SF-268 (CNS) | 39.8 | [4] | |

| b17 (a pyrazoline derivative) | HepG-2 (Liver) | 3.57 | [5] |

Experimental Protocols

Synthesis of N'-(2-chloroacetyl)-2-cyanoacetohydrazide (Intermediate for Anticancer Pyrazoles) [4]

-

A solution of chloroacetyl chloride (1.12 g, 0.01 mol) in 1,4-dioxane (20 mL) is added dropwise to a solution of cyanoacetohydrazide (0.99 g, 0.01 mol) in 1,4-dioxane (50 mL) with continuous stirring.

-

The reaction mixture is then heated under reflux for 3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with ethanol, collected by filtration, and recrystallized from ethanol to yield the pure product.

In Vitro Cytotoxicity MTT Assay [4][5][6]

-

Human cancer cell lines (e.g., MCF-7, HepG-2) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Applications: Combating Infectious Agents

Derivatives of cyanoacetohydrazide have also shown promise as antimicrobial agents, with activity against both bacteria and fungi. The ability to readily synthesize a variety of heterocyclic structures from this starting material allows for the exploration of a wide chemical space in the search for new antimicrobial drugs.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Coumarin derivative 3 | Escherichia coli | 250 | [3] |

| Bacillus cereus | 250 | [3] | |

| Bacillus subtilis | 500 | [3] | |

| Candida albicans | 500 | [3] | |

| Thiazole derivative 10 | Escherichia coli | 250 | [3] |

| Bacillus cereus | 250 | [3] | |

| Bacillus subtilis | 250 | [3] | |

| Candida albicans | 500 | [3] | |

| Pyridine derivative | G-ve and G+ve bacteria | 100-500 | [7] |

| Fungi | 100-500 | [7] |

Experimental Protocols

Synthesis of a Hydrazide-hydrazone Derivative (Precursor for Antimicrobial Heterocycles) [3]

-

A mixture of cyanoacetohydrazide (0.01 mol) and 2-acetylfuran (0.01 mol) in ethanol (30 mL) is heated under reflux for 2 hours.

-

The reaction mixture is then concentrated and left to cool.

-

The solid product that forms is collected by filtration and recrystallized from ethanol.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial twofold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

The anti-inflammatory potential of cyanoacetohydrazide derivatives has been demonstrated, with a notable example being the compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19).[8][9] Studies have shown that its anti-inflammatory effects are mediated through the nitric oxide (NO) and cytokine signaling pathways.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Inflammatory and Antioxidant Effects of the Indole-Derived N-Salicyloyltryptamine on Peritonitis and Joint Disability Induced by Carrageenan in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Cyanoacetohydrazide: A Precursor in Modern Organic Synthesis for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyanoacetohydrazide has emerged as a highly versatile and valuable building block in the field of organic synthesis, particularly for the construction of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring multiple reactive centers, allows for a wide range of chemical transformations, making it a powerful tool in the development of novel therapeutic agents and other functional organic molecules. This technical guide provides a comprehensive overview of the utility of cyanoacetohydrazide as a precursor, detailing key synthetic methodologies, presenting quantitative data, and illustrating reaction pathways.

Core Reactivity and Synthetic Potential

Cyanoacetohydrazide (NCCH₂CONHNH₂) is a bifunctional molecule possessing a highly reactive methylene group activated by the adjacent electron-withdrawing nitrile and carbonyl groups, as well as a nucleophilic hydrazide moiety. This combination of functionalities allows it to participate in a variety of cyclization and condensation reactions, serving as a scaffold for the synthesis of numerous five- and six-membered heterocyclic systems, including pyrazoles, pyridines, thiazoles, and pyrans. The reactions of cyanoacetohydrazide are often characterized by their high efficiency and the ability to generate molecular complexity in a single step, aligning with the principles of modern synthetic chemistry.[1][2]

Synthesis of Key Heterocyclic Scaffolds

The strategic application of cyanoacetohydrazide has led to the development of robust protocols for the synthesis of several important classes of heterocyclic compounds.

Pyrazole Derivatives

Pyrazole moieties are a cornerstone in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antibacterial properties.[1] Cyanoacetohydrazide serves as a key precursor for the synthesis of functionalized pyrazoles.

One common approach involves the reaction of cyanoacetohydrazide with β-dicarbonyl compounds or their equivalents. For instance, the reaction with chloroacetyl chloride initially yields N'-(2-chloroacetyl)-2-cyanoacetohydrazide, which can then be cyclized to form a pyrazole ring. This intermediate can be further elaborated to introduce additional functional groups and build molecular diversity.[3]

Pyridine Derivatives

The pyridine ring is another privileged scaffold in drug discovery. Cyanoacetohydrazide can be utilized in multi-component reactions to construct highly substituted pyridine derivatives. A notable example is the one-pot, three-component reaction of cyanoacetohydrazide, an aldehyde, and a compound containing an active methylene group (e.g., malononitrile or ethyl cyanoacetate).[2] This convergent approach allows for the rapid assembly of complex pyridone structures.[2]

Thiazole and Thiophene Derivatives

Sulfur-containing heterocycles, such as thiazoles and thiophenes, are also readily accessible from cyanoacetohydrazide. The synthesis of thiazole derivatives can be achieved by reacting a cyanoacetohydrazide-derived intermediate with a source of sulfur, such as phenylisothiocyanate. Similarly, thiophene synthesis can be accomplished through Gewald-type reactions, where cyanoacetohydrazide, an aldehyde or ketone, and elemental sulfur are condensed together.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various heterocyclic compounds using cyanoacetohydrazide as a precursor.

| Product Class | Reagents | Conditions | Yield (%) | M.P. (°C) | Reference |

| Pyrazole | Chloroacetyl chloride, then cyclization | Dioxane, reflux | 88 | 188-191 | [3] |

| Pyridine | Aromatic aldehyde, malononitrile, piperidine | Water, rt | 85-95 | >300 | [2] |

| Thiophene | Cyclohexanone, sulfur, triethylamine | Ethanol, reflux | 72 | 166-169 | [3] |

| Pyran | Benzaldehyde, malononitrile, piperidine | Ethanol, reflux | 60 | 193-195 | [3] |

| Thiazole | Phenylisothiocyanate, then cyclization | DMF, reflux | 80 | 188-191 | [3] |

Experimental Protocols

General Procedure for the Synthesis of 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone

To a solution of cyanoacetylhydrazine (1.0 g, 0.01 mol) in 1,4-dioxane (20 mL), chloroacetyl chloride (1.12 g, 0.01 mol) was added dropwise with stirring. The reaction mixture was then heated to reflux for 2 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting solid was triturated with ethanol, filtered, and crystallized from ethanol to afford the cyclized pyrazole product.

-

Yield: 88%

-

Melting Point: 188–191 °C

-

IR (KBr, cm⁻¹): 3583–3305 (OH, NH₂), 1693 (C=O), 1655 (C=N)

-

¹H-NMR (DMSO-d₆, ppm): δ 4.51 (s, 2H, CH₂), 4.88 (s, 2H, NH₂), 6.89 (s, 1H, pyrazole H-4), 10.36 (s, 1H, OH)

-

¹³C-NMR (DMSO-d₆, ppm): δ 41.3 (CH₂), 105.2, 150.1, 152.3 (pyrazole C), 170.3 (C=O)[3]